molecular formula C12H14N2O4S B1412380 N-(1-acetyl-2-oxoindolin-5-yl)ethanesulfonamide CAS No. 1407180-81-7

N-(1-acetyl-2-oxoindolin-5-yl)ethanesulfonamide

Cat. No.: B1412380
CAS No.: 1407180-81-7
M. Wt: 282.32 g/mol
InChI Key: GXGDXQDSAZGKKR-UHFFFAOYSA-N
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Description

N-(1-acetyl-2-oxoindolin-5-yl)ethanesulfonamide is a chemical compound that belongs to the family of sulfonamides. It is a synthetic molecule that has been extensively studied for its potential applications in scientific research.

Scientific Research Applications

Molecular and Electronic Structure Studies

Triethylammonium salt of N-[(1-acetyl-2-oxopropyl)(phenyl)-λ4-sulfanylidene]ethanesulfonamide, a structurally similar compound to N-(1-acetyl-2-oxoindolin-5-yl)ethanesulfonamide, was synthesized and its molecular and electronic structure was analyzed using theoretical studies and X-ray diffraction. This research provides a foundational understanding of the chemical and physical properties of these types of compounds, potentially opening avenues for further applications in various scientific fields (Timoshenko et al., 2013).

Synthesis and Applications in Organic Chemistry

A body of research focused on the synthesis of derivatives and analogs of 2-oxoindolin compounds, which includes this compound, has shown that these compounds have potential applications in organic synthesis. For instance, the synthesis of 1′-aryl-2′-(2-oxoindolin-3-yl)spiro[indoline-3,5′-pyrroline]-2,3′-diones via a one-pot domino reaction demonstrates the versatility of these compounds in synthetic organic chemistry (Yan Sun et al., 2012).

Applications in Medicinal Chemistry

Compounds structurally related to this compound have been investigated for their potential medicinal applications. For example, derivatives of 2-oxoindolin have been synthesized and evaluated for their antimicrobial, anticancer, and enzyme inhibitory activities. These studies highlight the potential therapeutic applications of these compounds in treating various diseases and conditions (Mahesh K. Kumar et al., 2014).

Exploration of Antimicrobial and Anticancer Properties

Research into the antimicrobial and anticancer properties of N-substituted benzenesulfonamide derivatives, which are structurally similar to this compound, has revealed that these compounds exhibit significant antimicrobial and anticancer activities. This points to the potential of this compound and its derivatives in developing new therapeutic agents (Mahesh K. Kumar et al., 2014).

Biochemical Analysis

Biochemical Properties

N-(1-acetyl-2-oxoindolin-5-yl)ethanesulfonamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft . This inhibition can lead to increased levels of acetylcholine, which is beneficial in treating conditions like Alzheimer’s disease. Additionally, this compound interacts with caspases, a family of protease enzymes involved in apoptosis . By modulating caspase activity, this compound can influence cell death pathways, making it a potential candidate for anticancer therapies.

Cellular Effects

This compound affects various types of cells and cellular processes. In cancer cells, it has been observed to induce apoptosis by activating caspase-3, leading to programmed cell death . This compound also influences cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and survival . Furthermore, this compound can alter gene expression by modulating transcription factors and other regulatory proteins, thereby affecting cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with specific biomolecules. It binds to the active site of acetylcholinesterase, inhibiting its activity and increasing acetylcholine levels . Additionally, this compound can inhibit or activate various enzymes, such as caspases, by binding to their active sites or allosteric sites . These interactions lead to changes in gene expression and cellular responses, contributing to its therapeutic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as high temperatures or extreme pH levels . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation of apoptosis pathways and modulation of gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to enhance cognitive function by increasing acetylcholine levels . At higher doses, it can exhibit toxic effects, such as hepatotoxicity and neurotoxicity . Threshold effects have been observed, where the compound’s beneficial effects plateau or diminish at certain concentrations, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation and elimination . The compound can also affect metabolic flux by modulating the activity of key enzymes involved in cellular metabolism, such as those in the glycolytic and oxidative phosphorylation pathways . These interactions can lead to changes in metabolite levels and overall cellular energy balance.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, such as albumin, which facilitate its movement across cell membranes and within the bloodstream . The compound’s localization and accumulation in specific tissues can influence its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, the compound may localize to the mitochondria, where it can influence apoptotic pathways and cellular energy production. Understanding its subcellular distribution is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Properties

IUPAC Name

N-(1-acetyl-2-oxo-3H-indol-5-yl)ethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4S/c1-3-19(17,18)13-10-4-5-11-9(6-10)7-12(16)14(11)8(2)15/h4-6,13H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXGDXQDSAZGKKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC2=C(C=C1)N(C(=O)C2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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